4,4'-Methylenebis[2-chlorophenol]
Description
Contextualizing 4,4'-Methylenebis[2-chlorophenol] within Halogenated Bisphenol Chemistry
Halogenation, the process of introducing halogen atoms into a molecule, is a critical transformation in chemical synthesis, leading to the production of diverse industrial products. acs.orgnih.gov Within the family of bisphenols, halogenated derivatives are of particular interest due to their modified properties, such as enhanced flame retardancy and altered biological activity. acs.orgmdpi.com 4,4'-Methylenebis[2-chlorophenol], with its chlorine atoms positioned ortho to the hydroxyl groups on each phenyl ring, is a prime example of a halogenated bisphenol.
The presence and position of halogen substituents on the bisphenol structure can significantly influence the compound's reactivity and interaction with biological systems. acs.orgnih.gov For instance, the number and size of halogen atoms can affect the binding affinity of halogenated bisphenols to various receptors. nih.gov Specifically, the introduction of chlorine atoms, as seen in 4,4'-Methylenebis[2-chlorophenol], can impact the molecule's electronic and steric properties, thereby influencing its behavior in chemical reactions and biological assays. Research has shown that halogenation can enhance the inhibitory potency of bisphenol A derivatives against certain enzymes. acs.org
Significance of Methylene-Bridged Diphenols in Contemporary Chemical Science
The methylene (B1212753) bridge (-CH2-) is a common and important linking group in the structure of bisphenolic compounds. This simple, flexible bridge connects two phenolic units, allowing for a degree of conformational freedom while maintaining the core bisphenolic structure. Methylene-bridged diphenols are fundamental building blocks in polymer chemistry, particularly in the synthesis of phenolic resins and other thermosetting polymers. wikipedia.org
Research Landscape of 4,4'-Methylenebis[2-chlorophenol] and Related Phenolic Analogues
The research landscape for 4,4'-Methylenebis[2-chlorophenol] and its analogues is multifaceted, encompassing synthetic methodologies, structural analysis, and investigations into their chemical and biological activities. The synthesis of related compounds, such as 4,4'-methylenebis(3-chloro-2,6-diethyl)aniline, has been explored to create curing agents for polymers like polyurethanes and epoxy resins. patsnap.com These studies often focus on achieving high yields and purity to enhance the performance of the final polymer products. patsnap.com
Structural studies, including single-crystal X-ray analysis, provide detailed insights into the molecular geometry of these compounds. For instance, the crystal structure of a related compound, 4,4′-methylenebis(3-chloro-2,6-diethylaniline), reveals how the presence of chlorine substituents affects the twist angle between the two aromatic rings. nih.govresearchgate.net This structural information is crucial for understanding their reactivity and for the rational design of new materials. nih.gov
Furthermore, research into the biological interactions of halogenated bisphenols is an active area. Studies have investigated the binding of various halogenated bisphenol A analogues to receptors like the estrogen-related receptor γ (ERRγ), revealing that the type and position of the halogen can significantly alter binding affinity. acs.orgnih.gov While direct research on the biological interactions of 4,4'-Methylenebis[2-chlorophenol] is less common in the provided search results, the broader research on halogenated bisphenols suggests that it would likely exhibit distinct biological activity compared to its non-halogenated counterpart. The study of DNA adducts of the related compound 4,4'-Methylene-bis(2-chloroaniline) (MOCA) in human cells highlights the potential for these types of molecules to interact with biological macromolecules. nih.gov
Interactive Data Table: Properties of 4,4'-Methylenebis[2-chlorophenol]
| Property | Value | Source |
| IUPAC Name | 4,4'-Methylenebis(2-chlorophenol) | |
| CAS Number | 97-23-4 | chemicalbook.com |
| Molecular Formula | C13H10Cl2O2 | chemicalbook.com |
| Molecular Weight | 269.13 g/mol | chemicalbook.com |
| Appearance | White to light pink or cream-colored powder | chemicalbook.com |
| Melting Point | 177-178 °C | chemicalbook.com |
| Boiling Point | 389 °C | chemicalbook.com |
| Solubility in Water | 30 mg/L | chemicalbook.com |
Structure
3D Structure
Properties
CAS No. |
2787-77-1 |
|---|---|
Molecular Formula |
C13H10Cl2O2 |
Molecular Weight |
269.12 g/mol |
IUPAC Name |
2-chloro-4-[(3-chloro-4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H10Cl2O2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17)11(15)7-9/h1-4,6-7,16-17H,5H2 |
InChI Key |
YWRDGHPJNOGFFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)Cl)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Advanced Synthetic Approaches to 4,4'-Methylenebis[2-chlorophenol]
The synthesis of 4,4'-Methylenebis[2-chlorophenol], a molecule of interest for various applications, is primarily achieved through the condensation of 2-chlorophenol (B165306) with a methylene (B1212753) source, typically formaldehyde (B43269). This process is analogous to the formation of other methylene-bridged phenolic structures. nagoya-u.ac.jpacs.org
The fundamental reaction for creating methylene-bridged phenolic compounds involves the acid-catalyzed condensation of a phenol (B47542) with formaldehyde. acs.orgwikipedia.org In the specific case of 4,4'-Methylenebis[2-chlorophenol], 2-chlorophenol is the phenolic starting material. The reaction proceeds through the formation of a hydroxymethylphenol intermediate, which then reacts with another molecule of 2-chlorophenol to form the final bridged product. The conditions of the reaction, such as temperature and the molar ratio of reactants, are crucial in directing the synthesis towards the desired product and maximizing the yield.
A general representation of the condensation reaction is as follows:
2-Chlorophenol + Formaldehyde (in the presence of an acid catalyst) → 4,4'-Methylenebis[2-chlorophenol] + Water
The choice of catalyst plays a pivotal role in the selectivity and yield of the synthesis of 4,4'-Methylenebis[2-chlorophenol]. While traditional methods often employ strong mineral acids, research has explored various catalytic systems to improve the process.
Catalytic Approaches:
| Catalyst Type | Description | Potential Advantages |
| Mineral Acids | e.g., Hydrochloric acid, Sulfuric acid. google.com | Readily available and cost-effective. |
| Lewis Acids | e.g., Aluminum chloride (AlCl₃), Zinc triflate (Zn(OTf)₂). researchgate.netciac.jl.cn | Can offer improved selectivity by coordinating to the reactants. |
| Solid Acid Catalysts | e.g., Zeolites, Montmorillonite clays. researchgate.net | Offer advantages in terms of catalyst recovery and reuse, potentially leading to more environmentally friendly processes. |
The use of specific catalysts can influence the position of the methylene bridge on the phenolic rings, favoring the formation of the 4,4'-isomer over other possibilities. For instance, studies on related phenolic compounds have shown that certain catalysts can enhance para-selectivity. researchgate.net The optimization of the catalytic system is a key area of research to achieve high yields of the desired product with minimal by-products.
During the synthesis of 4,4'-Methylenebis[2-chlorophenol], the formation of by-products is a significant consideration. These can include isomers where the methylene bridge is in different positions (e.g., 2,4'- or 2,2'-methylenebis[2-chlorophenol]), as well as higher oligomers and unreacted starting materials. google.com The presence of these impurities can affect the properties and performance of the final product.
Common By-products and Purification Strategies:
| By-product | Formation Mechanism | Purification Method |
| Positional Isomers | Non-selective condensation reaction. | Crystallization, Chromatography. nih.govgoogle.com |
| Higher Oligomers | Reaction of the product with further formaldehyde and 2-chlorophenol. | Fractional distillation, Recrystallization. google.com |
| Unreacted Starting Materials | Incomplete reaction. | Washing, Distillation. google.com |
Several purification techniques are employed to enhance the purity of 4,4'-Methylenebis[2-chlorophenol]. Recrystallization from appropriate solvents is a common method to obtain a high-purity crystalline product. nih.gov Other techniques like vacuum distillation can be used to remove volatile impurities. google.com Advanced methods such as stripping crystallization have also been explored for the purification of related chlorophenol isomers. nih.gov
Derivatization Strategies for Functionalized Analogues of 4,4'-Methylenebis[2-chlorophenol]
The functionalization of 4,4'-Methylenebis[2-chlorophenol] to create novel derivatives is an active area of research. These modifications can alter the compound's physical, chemical, and biological properties, opening up possibilities for new applications.
Chemical modification of 4,4'-Methylenebis[2-chlorophenol] can be achieved through various reactions targeting the hydroxyl groups or the aromatic rings. For example, the hydroxyl groups can be esterified or etherified to introduce different functional groups. The aromatic rings can undergo electrophilic substitution reactions to introduce additional substituents.
Examples of Derivatization Reactions:
Esterification: Reaction with acyl chlorides or anhydrides to form esters.
Etherification: Reaction with alkyl halides in the presence of a base to form ethers.
Halogenation: Introduction of additional halogen atoms onto the aromatic rings.
Nitration: Introduction of nitro groups onto the aromatic rings.
The synthesis of these derivatives often requires careful control of reaction conditions to achieve the desired substitution pattern and avoid unwanted side reactions.
The development of novel synthetic pathways is crucial for creating a diverse library of 4,4'-Methylenebis[2-chlorophenol] analogues for structure-activity relationship (SAR) studies. nih.govnih.govresearchgate.net SAR studies aim to understand how specific structural features of a molecule influence its biological or chemical activity.
By systematically modifying the structure of 4,4'-Methylenebis[2-chlorophenol] and evaluating the properties of the resulting analogues, researchers can identify key structural motifs responsible for a particular activity. This information is invaluable for the rational design of new compounds with enhanced or specific properties. For example, SAR studies on related compounds have been used to develop potent and selective enzyme inhibitors. nih.gov The exploration of different synthetic routes allows for the introduction of a wide range of substituents at various positions on the molecule, providing a comprehensive dataset for SAR analysis. elsevierpure.com
Synthesis of Macrocyclic Compounds from 4,4'-Methylenebis[2-chlorophenol] Remains a Niche Area of Study
The synthesis of macrocyclic polyethers and polyether diesters represents a significant area of research within supramolecular chemistry, owing to the unique host-guest complexation properties of these molecules. While the synthesis of such macrocycles from various bisphenolic compounds is well-documented, specific methodologies and detailed research findings concerning the use of 4,4'-Methylenebis[2-chlorophenol] as a precursor are not widely available in publicly accessible scientific literature.
General synthetic strategies for preparing macrocyclic polyethers often involve the Williamson ether synthesis, where a bisphenol is reacted with a dihaloalkane or a ditosylate of a polyethylene (B3416737) glycol derivative under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Similarly, the formation of macrocyclic polyether diesters typically involves the condensation of a bisphenol with a diacyl dichloride.
Despite the existence of these general pathways, detailed experimental data, including reaction conditions, yields, and spectroscopic characterization for macrocycles derived specifically from 4,4'-Methylenebis[2-chlorophenol], are not present in the surveyed literature. Research in this area has historically focused on more common bisphenols such as bisphenol A, 4,4'-biphenol, and 4,4'-sulfonyldiphenol. These compounds have served as foundational building blocks for a wide array of macrocyclic structures, and their reactivity and the properties of their derivatives are extensively characterized.
The absence of specific data for 4,4'-Methylenebis[2-chlorophenol] suggests that its application in the synthesis of macrocyclic polyethers and polyether diesters is either a highly specialized area with limited published results or a field that has yet to be extensively explored. Therefore, a detailed exposition with research findings and data tables on this specific topic cannot be provided at this time.
Molecular Structure and Conformational Analysis
Crystallographic Investigations of 4,4'-Methylenebis[2-chlorophenol]
Crystallographic studies provide definitive information about the arrangement of molecules in the solid state.
Determination of Solid-State Molecular Conformation and Packing
An X-ray crystallographic study of Dichlorophen has been successfully performed, revealing key aspects of its molecular conformation and packing in the crystal lattice. chemicalbook.com While the complete crystallographic dataset, such as unit cell dimensions and space group, is not widely available in public databases, the study confirms the compound's specific three-dimensional structure in the solid state. chemicalbook.comwikipedia.orgresearchgate.netcam.ac.uk The molecule consists of two 2-chlorophenol (B165306) rings linked by a methylene (B1212753) bridge. nih.gov The conformation is influenced by the steric and electronic effects of the chlorine and hydroxyl substituents on the phenyl rings.
Table 1: Known Crystallographic Details for 4,4'-Methylenebis[2-chlorophenol]
| Parameter | Finding |
| Crystal System | Data not publicly available |
| Space Group | Data not publicly available |
| Key Structural Feature | Formation of dimers within the crystal lattice chemicalbook.com |
| Intramolecular Bonding | Presence of intramolecular hydrogen bonds chemicalbook.com |
| Intermolecular Bonding | Presence of intermolecular hydrogen bonds chemicalbook.com |
Analysis of Intermolecular Interactions in Crystalline Networks
The packing of 4,4'-Methylenebis[2-chlorophenol] molecules in the crystal is dictated by a variety of intermolecular forces. The crystallographic investigation has explicitly identified the presence of both intramolecular and intermolecular hydrogen bonds. chemicalbook.com
The hydroxyl (-OH) groups are key players in forming these interactions. An intramolecular hydrogen bond likely exists between the hydroxyl group and the chlorine atom on the same phenyl ring. In the crystalline network, intermolecular hydrogen bonds are crucial, leading to the formation of molecular dimers. chemicalbook.com These hydrogen bonds are among the strongest non-covalent interactions and play a dominant role in the crystallization and stability of organic solids. metrohm.com
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the structure of 4,4'-Methylenebis[2-chlorophenol] and understanding the behavior of its functional groups.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. While spectra for Dichlorophen are indexed in databases, detailed published analyses with peak assignments are limited. chemicalbook.com
¹H NMR Spectroscopy: The ¹H NMR spectrum of 4,4'-Methylenebis[2-chlorophenol] is expected to show distinct signals for the aromatic protons, the methylene bridge protons, and the hydroxyl protons.
Aromatic Protons: The protons on the two phenyl rings would appear in the downfield region (typically δ 6.5-7.5 ppm). Due to the substitution pattern, complex splitting patterns (doublets, doublets of doublets) are expected.
Methylene Protons: The two protons of the bridging CH₂ group would likely appear as a singlet around δ 3.8-4.2 ppm.
Hydroxyl Protons: The phenolic -OH protons would give a signal whose chemical shift is variable and dependent on concentration and solvent, but typically in the δ 4-10 ppm range. ucl.ac.uk
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom.
Aromatic Carbons: Multiple signals would be present in the aromatic region (δ 110-160 ppm). The carbons bonded to chlorine and the hydroxyl group would have their chemical shifts significantly influenced by these electronegative atoms.
Methylene Carbon: A single signal for the bridging CH₂ carbon would be expected in the aliphatic region (typically δ 30-40 ppm).
Quaternary Carbons: The carbons to which the methylene bridge, chlorine, and hydroxyl groups are attached are quaternary and would likely show signals of lower intensity compared to protonated carbons. youtube.com
Table 2: Predicted NMR Data for 4,4'-Methylenebis[2-chlorophenol] (Note: This table is based on general principles and data from related compounds, as fully assigned experimental data is not readily available.)
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic C-H | 6.5 - 7.5 (multiplets) | 115 - 135 |
| Methylene -CH₂- | ~3.8 - 4.2 (singlet) | ~30 - 40 |
| Phenolic -OH | 4 - 10 (broad singlet) | - |
| Aromatic C-Cl | - | ~120 - 130 |
| Aromatic C-OH | - | ~150 - 155 |
| Aromatic C-CH₂ | - | ~125 - 135 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of 4,4'-Methylenebis[2-chlorophenol] displays characteristic absorption bands that confirm its structure. nist.gov
O-H Stretch: A prominent broad band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the stretching vibration of the phenolic hydroxyl (-OH) group involved in hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations appear as sharp peaks just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene bridge appears just below 3000 cm⁻¹.
C=C Stretch: Aromatic ring carbon-carbon double bond stretching vibrations give rise to several peaks in the 1450-1600 cm⁻¹ region.
C-O Stretch: The stretching vibration of the phenolic C-O bond is typically found in the 1200-1260 cm⁻¹ range.
C-Cl Stretch: The C-Cl stretching vibration gives a strong band in the fingerprint region, typically between 600-800 cm⁻¹.
Table 3: Key FT-IR Absorption Bands for 4,4'-Methylenebis[2-chlorophenol]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 (broad) | Stretching | O-H (Phenolic) |
| > 3000 (sharp) | Stretching | Aromatic C-H |
| < 3000 (sharp) | Stretching | Aliphatic C-H (CH₂) |
| 1450-1600 | Stretching | Aromatic C=C |
| ~1230 | Stretching | C-O (Phenolic) |
| ~700-800 | Stretching | C-Cl |
Raman Spectroscopy: While a FT-Raman spectrum for Dichlorophen has been recorded, the data is not publicly accessible for detailed analysis. nih.gov Raman spectroscopy is complementary to FT-IR and would be particularly useful for observing the symmetric vibrations of the molecule, such as the symmetric breathing modes of the aromatic rings. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
Electron Ionization (EI-MS): The EI mass spectrum of 4,4'-Methylenebis[2-chlorophenol] provides clear evidence of its molecular weight and characteristic fragments. nist.gov The molecular ion peak (M⁺˙) would appear at an m/z corresponding to the molecular weight (approx. 268 g/mol ), showing a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Common fragmentation involves cleavage of the methylene bridge, leading to fragments corresponding to the chlorophenol moiety. libretexts.org
Table 4: Major Ions in the Electron Ionization Mass Spectrum of 4,4'-Methylenebis[2-chlorophenol]
| m/z | Interpretation |
| ~268 | Molecular Ion [M]⁺˙ |
| ~141 | [M - C₇H₆ClO]⁺ (Loss of a chlorobenzyl radical) |
| ~128 | [C₆H₅ClO]⁺ (Chlorophenol radical cation) |
High-Resolution Mass Spectrometry (ESI-MS/MS): Analysis by techniques like LC-ESI-QTOF provides high-resolution mass data and detailed fragmentation information. For Dichlorophen in negative ion mode, the precursor ion is the deprotonated molecule [M-H]⁻ at m/z 267.00. massbank.eu Collision-induced dissociation (CID) of this ion leads to specific product ions.
Table 5: High-Resolution MS/MS Fragmentation of [M-H]⁻ for 4,4'-Methylenebis[2-chlorophenol]
| Precursor Ion (m/z) | Collision Energy | Product Ion (m/z) | Proposed Neutral Loss |
| 267.00 | 10 eV | 126.99 | C₇H₆O |
| 267.00 | 75 | 231.02 | HCl |
| 267.00 | 75 | 165.02 | C₆H₄ClOH |
The fragmentation data confirms the connectivity of the molecule, with losses corresponding to hydrochloric acid (HCl) and cleavage at the methylene bridge being prominent pathways. massbank.eu
UV-Visible Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For organic molecules like 4,4'-Methylenebis[2-chlorophenol], the most relevant transitions involve the promotion of electrons from non-bonding (n), pi (π), and sigma (σ) orbitals to anti-bonding pi (π) or sigma (σ) orbitals. libretexts.orgyoutube.com
The structure of 4,4'-Methylenebis[2-chlorophenol] contains benzene (B151609) rings, hydroxyl (-OH) groups, and chlorine (-Cl) atoms. The benzene rings possess a conjugated π-system, and the oxygen and chlorine atoms have non-bonding lone pairs of electrons. These features give rise to characteristic electronic transitions, primarily π → π* and n → π* transitions, which are observable in the UV-Vis spectrum. libretexts.orgupenn.edu
π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically intense and occur in unsaturated systems like the benzene rings of the molecule. youtube.com
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen or chlorine atoms) to an antibonding π* orbital of the aromatic ring. libretexts.org These transitions are generally less intense ("forbidden") compared to π → π* transitions. upenn.edu
The presence of substituents on the phenol (B47542) rings, such as the chlorine atom and the methylene bridge, influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax). The hydroxyl and chloro groups can cause a bathochromic shift (shift to longer wavelengths) in the absorption bands of the parent benzene molecule. Studies on similar chlorophenol compounds in different solvents, like methanol (B129727) and DMSO, show how the polarity of the solvent can also affect the electronic spectra. researchgate.net
Table 1: Expected Electronic Transitions for 4,4'-Methylenebis[2-chlorophenol]
| Transition Type | Description | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π | Excitation of an electron from a bonding π orbital of the benzene ring to an antibonding π orbital. | ~200-300 nm | High |
| n → π | Excitation of a non-bonding electron from the oxygen or chlorine atoms to an antibonding π orbital of the benzene ring. | >270 nm | Low |
Theoretical and Computational Chemistry for Structural Insights
Theoretical and computational chemistry provides powerful tools for understanding the three-dimensional structure and electronic properties of molecules at the atomic level.
Quantum Chemical Calculations of Optimized Molecular Geometry
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine the most stable, or "optimized," molecular geometry. nih.gov These calculations solve the Schrödinger equation for the molecule to find the arrangement of atoms that corresponds to the lowest energy state. The output includes precise values for bond lengths, bond angles, and dihedral angles.
For 4,4'-Methylenebis[2-chlorophenol], DFT calculations would model the geometry of the two chlorophenol rings connected by the methylene bridge. The calculations would be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G++(d,p)) to ensure accuracy. nih.gov The resulting optimized geometry provides a foundational understanding of the molecule's shape.
Table 2: Representative Optimized Geometrical Parameters (Illustrative)
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| C-C (aromatic) | Carbon-carbon bond length within the benzene ring. | ~1.39 - 1.41 Å |
| C-O | Carbon-oxygen bond length of the phenol group. | ~1.36 Å |
| C-Cl | Carbon-chlorine bond length. | ~1.74 Å |
| C-CH₂-C | Bond angle of the methylene bridge connecting the two rings. | ~110-112° |
| C-C-O-H | Dihedral angle describing the orientation of the hydroxyl group. | Variable |
Note: The values presented are typical and would be precisely determined through specific quantum chemical calculations for the molecule.
Conformational Landscape Analysis via Molecular Modeling
The molecule 4,4'-Methylenebis[2-chlorophenol] has significant conformational flexibility due to the rotation possible around the single bonds of the central methylene bridge. This rotation gives rise to a complex conformational energy landscape with various possible spatial arrangements (conformers) of the two chlorophenol rings relative to each other.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that examines the electron density of a molecule to provide a chemical interpretation of bonding and intramolecular interactions. nih.govuba.ar It translates the complex, delocalized molecular orbitals from a quantum calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with Lewis structures.
A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by the second-order perturbation stabilization energy, E(2). nih.gov These interactions occur when electron density is transferred from a filled (donor) NBO to a vacant (acceptor) NBO. In 4,4'-Methylenebis[2-chlorophenol], significant interactions include:
Hyperconjugation: Delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into the π* anti-bonding orbitals of the benzene rings. This interaction stabilizes the molecule and influences the electronic properties.
Intramolecular Hydrogen Bonding: NBO analysis can identify and quantify potential hydrogen bonds, for instance, between the hydroxyl group (-OH) of one ring and the electronegative oxygen or chlorine atom of the adjacent ring, depending on the conformation.
Table 3: Key Intramolecular Interactions Identified by NBO Analysis
| Donor NBO (Filled) | Acceptor NBO (Vacant) | Interaction Type | Significance |
|---|---|---|---|
| LP (O) | π* (C-C) | Hyperconjugation | Stabilizes the molecule, affects ring electronics. |
| LP (Cl) | π* (C-C) | Hyperconjugation | Influences electron distribution in the aromatic ring. |
| σ (C-H) | σ* (C-C) | Hyperconjugation | Contributes to overall molecular stability. |
| LP (O) | σ* (O-H) | Intramolecular H-bond (conformation dependent) | Can lock the molecule into specific conformations. |
*LP denotes a lone pair orbital.
Advanced Analytical Chemistry for Detection and Quantification
Chromatographic Separation and Detection Methods
Chromatography, particularly gas and liquid chromatography, stands as a cornerstone for the analysis of chlorophenolic compounds. These methods offer robust separation capabilities, allowing for the isolation of the target analyte from interfering substances.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of semi-volatile compounds like 4,4'-Methylenebis[2-chlorophenol]. However, due to the polar nature of the phenolic hydroxyl groups, direct analysis can sometimes lead to poor chromatographic peak shape and thermal degradation. To overcome these issues, derivatization is a common strategy employed before GC-MS analysis. psu.edunih.gov
A typical method involves converting the phenolic groups into less polar and more volatile derivatives. For instance, derivatization with agents like pentafluoropropionic anhydride (B1165640) (PFPA) or trimethylsilyl-N,N-dimethylcarbamate (TMSDMC) can significantly improve analytical performance. nih.govnih.gov The analysis of the resulting derivatives by GC-MS, often using a capillary column and operating in selected-ion monitoring (SIM) mode, provides high sensitivity and specificity. nih.gov For related compounds, methods have been developed with detection limits in the microgram-per-liter (µg/L) range. nih.govnih.gov
Table 1: Representative GC-MS Parameters for Chlorophenol Analysis
| Parameter | Description | Source(s) |
|---|---|---|
| Column | TraceGOLD™ TG-Dioxin (60 m x 0.25 mm x 0.25 µm) or similar non-polar/mid-polar capillary column. | thermofisher.com |
| Derivatization Agent | Pentafluoropropionic anhydride (PFPA) or Trimethylsilyl-N,N-dimethylcarbamate (TMSDMC). | nih.govnih.gov |
| Ionization Mode | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI). | nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. | nih.gov |
| Temperature Program | Optimized gradient, e.g., initial temp of 60°C, ramped to 300°C. | thermofisher.comthermofisher.com |
| Carrier Gas | Helium at a constant flow rate. | thermofisher.comthermofisher.com |
High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the direct analysis of 4,4'-Methylenebis[2-chlorophenol] without the need for derivatization. nih.govfda.gov.tw Reversed-phase chromatography is the preferred mode of separation. nih.gov
Published methods demonstrate the successful separation and quantification of this compound in various samples, including raw materials, veterinary products, and cosmetics. nih.govfda.gov.tw These methods typically utilize a C18 stationary phase, which effectively retains the nonpolar backbone of the molecule, while a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and an aqueous solution (often acidified) is used for elution. nih.govfda.gov.twsielc.com Detection is commonly achieved using a photodiode array (PDA) or a standard UV detector set at a wavelength where the compound exhibits strong absorbance, such as 290 nm or 300 nm. nih.govfda.gov.tw These HPLC protocols are capable of separating 4,4'-Methylenebis[2-chlorophenol] from its major impurities, such as the corresponding trimer. nih.gov
Table 2: Published HPLC Protocols for 4,4'-Methylenebis[2-chlorophenol]
| Parameter | Method 1 | Method 2 | Source(s) |
|---|---|---|---|
| Application | Raw Material & Veterinary Capsules | Cosmetics | nih.govfda.gov.tw |
| Column | C-18 | Lichrospher 100 RP-18 (5 µm, 4.0 mm i.d. × 25 cm) | nih.govfda.gov.tw |
| Mobile Phase | Methanol-Water (75:25 v/v) | Methanol-1%(v/v) Acetic Acid (9:1 v/v) | nih.govfda.gov.tw |
| Flow Rate | 1.5 mL/min | 0.8 mL/min | nih.govfda.gov.tw |
| Detector | UV at 290 nm | Photodiode Array (PDA) at 300 nm | nih.govfda.gov.tw |
| Retention Time | ~6.5 min | Not Specified | nih.gov |
| Limit of Quantification | Not Specified | 2 ppm | fda.gov.tw |
Electrophoretic and Electrochemical Techniques
Beyond chromatography, electrophoretic and electrochemical methods offer alternative and often complementary approaches for the analysis of 4,4'-Methylenebis[2-chlorophenol].
Capillary electrophoresis (CE) is a high-resolution separation technique that offers advantages such as high efficiency, speed, and minimal consumption of reagents and samples. nih.gov Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates compounds based on their charge-to-size ratio in an electric field. nih.gov
While specific CE applications for 4,4'-Methylenebis[2-chlorophenol] are not extensively documented, the technique has been successfully applied to the analysis of other chlorophenols and for impurity profiling of various drugs. nih.govresearchgate.netwho.int For analysis, a fused silica (B1680970) capillary would be used with a background electrolyte (BGE), such as a borate (B1201080) buffer, to control the pH and conductivity. who.int Separation is influenced by factors like the applied voltage, buffer pH and concentration, and temperature. nih.gov This technique would be particularly useful for assessing the purity of 4,4'-Methylenebis[2-chlorophenol] and resolving it from structurally similar process-related impurities. who.int
Electrochemical sensors are an area of active research for the detection of environmental pollutants like chlorophenols due to their potential for high sensitivity, rapid response, portability, and low cost. rsc.orgmdpi.comgoogle.com The development of such sensors for 4,4'-Methylenebis[2-chlorophenol] would likely follow principles established for other dichlorophenols, such as 2,4-dichlorophenol (B122985) (2,4-DCP). rsc.orgmdpi.com
These sensors typically involve the modification of an electrode surface (e.g., glassy carbon electrode) with nanomaterials to enhance catalytic activity and improve detection limits. rsc.orgmdpi.com Materials such as layered double hydroxides (LDHs), molecularly imprinted polymers (MIPs), and various carbon nanostructures have been used to create sensors with high selectivity and sensitivity. rsc.orgmdpi.com For example, a sensor using a Ce/Ni/Cu layered double hydroxide-modified carbon cloth demonstrated detection limits in the sub-micromolar range for 2,4-DCP. rsc.org Another approach using a MIP-based sensor achieved a detection limit of 0.01 µM for 2,4-DCP. mdpi.com These strategies could be adapted to create sensors capable of trace analysis of 4,4'-Methylenebis[2-chlorophenol] in environmental samples.
Sample Preparation and Enrichment Strategies for Complex Matrices
Effective analysis of 4,4'-Methylenebis[2-chlorophenol] in complex matrices like environmental water, soil, or biological samples requires robust sample preparation to isolate the analyte and remove interferences. rsc.orgcdc.gov
Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and pre-concentration of chlorophenols from aqueous samples. thermofisher.comrsc.org The U.S. EPA Method 528, for example, details the use of SPE cartridges for extracting phenols from water. thermofisher.com A common procedure involves passing the water sample through a cartridge packed with a sorbent like a styrene-divinylbenzene copolymer, which retains the analyte. After washing away interferences, the target compound is eluted with a small volume of an organic solvent like dichloromethane. thermofisher.com This not only cleans the sample but also concentrates the analyte, significantly lowering the method's detection limit. researchgate.net
Liquid-Liquid Extraction (LLE) is another classical approach where the sample is mixed with an immiscible organic solvent to extract the analyte. rsc.org Variations like salting-out assisted LLE (SALLE) can enhance extraction efficiency. rsc.orgdeswater.com
For solid samples or commercial formulations, preparation may involve ultrasonication in a suitable solvent, such as methanol, to extract the analyte, followed by filtration or centrifugation before instrumental analysis. fda.gov.tw The choice of preparation strategy is critical and depends on the sample matrix, the concentration of the analyte, and the subsequent analytical technique to be used.
Molecularly Imprinted Polymer (MIP) based Extraction Techniques
Molecularly Imprinted Polymers (MIPs) represent a class of highly selective synthetic materials that are tailor-made to recognize a specific target molecule. mdpi.com The principle behind MIPs involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule—in this case, 4,4'-Methylenebis[2-chlorophenol]. mdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the target analyte. mdpi.com This "molecular memory" allows MIPs to selectively rebind the target compound from a complex sample matrix, making them ideal for use as sorbents in solid-phase extraction (SPE), a technique often referred to as MISPE. csic.es
The development of MIPs for chlorophenols, such as 2,4,6-trichlorophenol, has demonstrated the feasibility of this approach for related compounds. researchgate.net For a compound like 4,4'-Methylenebis[2-chlorophenol], a typical synthesis would involve selecting a functional monomer capable of interacting with the hydroxyl groups of the phenol (B47542), such as methacrylic acid, and a cross-linker like ethylene (B1197577) glycol dimethacrylate (EGDMA) to build the polymer network. nih.gov The choice of porogen, the solvent used during polymerization, is also crucial as it influences the morphology and porosity of the final polymer. mdpi.com
The application of MIPs can be integrated into various micro-extraction techniques, including dispersive (micro)solid phase extraction (d-µ-SPE). csic.es In this method, MIP particles are dispersed within the sample, maximizing the surface area for interaction and enhancing the adsorption of the target analyte. csic.es This approach offers a simpler and often more efficient alternative to conventional packed-bed SPE cartridges. csic.es The selectivity of MIPs helps to minimize interferences from matrix components, resulting in cleaner extracts and more reliable quantification by subsequent chromatographic analysis. mdpi.com
Table 1: Illustrative Synthesis Parameters for a Molecularly Imprinted Polymer This table is based on common practices for creating MIPs for phenolic compounds and serves as an example.
| Parameter | Component/Condition | Purpose | Reference |
| Template | 4,4'-Methylenebis[2-chlorophenol] | The molecule to be recognized by the polymer. | mdpi.com |
| Functional Monomer | Methacrylic Acid (MAA) | Interacts with the template via hydrogen bonding. | nih.gov |
| Cross-linker | Ethylene Glycol Dimethacrylate (EGDMA) | Forms the rigid polymer matrix structure. | mdpi.com |
| Initiator | AIBN (Azobisisobutyronitrile) | Starts the polymerization reaction. | nih.gov |
| Porogen (Solvent) | Toluene or Chloroform | Controls the polymer's porous structure. | mdpi.com |
| Molar Ratio (T:M:C) | 1:4:20 | A commonly used ratio to ensure sufficient binding sites and structural integrity. | mdpi.com |
Optimization of Extraction and Preconcentration Procedures
Effective analysis of chlorophenols often requires an extraction and preconcentration step to isolate the analytes from the sample matrix and increase their concentration to a level suitable for detection. researchgate.net Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and various microextraction methods are commonly employed. researchgate.netresearchgate.net The optimization of these procedures is critical to achieving high recovery rates and low detection limits.
One advanced and efficient method is continuous sample drop flow microextraction (CSDFME). researchgate.net This technique involves passing fine droplets of an aqueous sample through a small volume of an organic solvent. researchgate.net As the droplets travel through the solvent, the target analytes are extracted. researchgate.net A study on the determination of twelve chlorophenols in environmental water samples using CSDFME combined with gas chromatography-electron-capture detection (GC-ECD) highlights the importance of optimizing various parameters. researchgate.net
Key variables that require optimization include the type and volume of extraction solvent, sample pH, ionic strength, and derivatization conditions if necessary. nih.govmdpi.com For the CSDFME method, chlorobenzene (B131634) was identified as a suitable extraction solvent. researchgate.net The optimization of such parameters led to significant enrichment factors, ranging from 630 to 1770, and extraction recoveries between 31.5% and 88.5% for various chlorophenols. researchgate.net This demonstrates the high preconcentration capability of the technique. researchgate.net The resulting method showed excellent linearity and very low limits of detection (LODs), proving its suitability for trace-level analysis. researchgate.net
Table 2: Optimized Conditions and Performance of CSDFME for Chlorophenol Analysis
| Parameter | Optimized Value/Range | Performance Metric | Value Range |
| Extraction Technique | Continuous Sample Drop Flow Microextraction (CSDFME) | Enrichment Factors | 630–1770 |
| Extraction Solvent | Chlorobenzene | Extraction Recoveries | 31.5–88.5% |
| Solvent Volume | 11.0 µL | Linear Range | 0.01–300 µg L⁻¹ |
| Sample Volume | 10.0 mL | Limits of Detection (LODs) | 0.005–0.50 µg L⁻¹ |
| Detection Method | Gas Chromatography-Electron-Capture Detection (GC-ECD) | Relative Standard Deviations (RSDs) | 0.9–5.5% (with internal standard) |
| Data sourced from a study on various chlorophenols, applicable to the analysis of 4,4'-Methylenebis[2-chlorophenol]. researchgate.net |
Characterization of Catalyst Materials in Degradation Studies
The photocatalytic degradation of persistent organic pollutants like chlorophenols is an area of active research. The efficacy of this process heavily relies on the properties of the photocatalyst material. Therefore, detailed characterization of these catalysts using techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) is essential to understand their structure-activity relationship.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on the crystallographic structure, phase composition, and degree of crystallinity of a catalyst. In the context of developing catalysts for chlorophenol degradation, XRD is used to confirm the successful synthesis of the desired material and to identify its crystal phases. researchgate.netmdpi.com
For instance, in the characterization of graphitic carbon nitride (GCN)-based nanocomposites for the degradation of 4-chlorophenol (B41353), XRD patterns confirmed the presence of the hexagonal structure of GCN and the orthorhombic structure of silver chromate (B82759) (Ag₂CrO₄) in the composite material. mdpi.com The sharpness and intensity of the diffraction peaks can indicate a well-ordered crystalline nature. researchgate.net The presence of characteristic peaks for each component in the composite confirms the successful formation of the nanocomposite. mdpi.com Conversely, the absence of certain peaks at low concentrations can indicate a low ratio or high dispersion of one component within another. mdpi.com
Scanning Electron Microscopy (SEM) for Morphological Characterization
Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and topography of catalyst materials. SEM images provide valuable information about the size, shape, and aggregation of the catalyst particles, which can significantly influence its surface area and, consequently, its catalytic activity. mdpi.com
In the study of GCN/Ag₂CrO₄ nanocomposites for 4-chlorophenol degradation, SEM analysis revealed distinct morphologies for the different components. mdpi.com The GCN materials showed characteristic stacked sheet-like or aggregated flake-like morphologies, while the Ag₂CrO₄ particles displayed a spherical-like shape. mdpi.com In the final nanocomposite, SEM images can show how the different components are integrated. For example, the images could show Ag₂CrO₄ particles dispersed on the surface of the GCN sheets. This morphological information is crucial for understanding how the structure of the catalyst facilitates the photocatalytic degradation process. mdpi.com
Table 3: Summary of Catalyst Characterization Findings for a Chlorophenol Degradation System
| Characterization Technique | Catalyst Component | Finding | Implication |
| X-ray Diffraction (XRD) | Graphitic Carbon Nitride (GCN) | Confirmed hexagonal crystal structure. | Verifies the successful synthesis of the primary catalyst support. |
| X-ray Diffraction (XRD) | Silver Chromate (Ag₂CrO₄) | Identified a well-crystallized orthorhombic structure. | Confirms the phase of the co-catalyst. |
| X-ray Diffraction (XRD) | GCN/Ag₂CrO₄ Nanocomposite | Showed peaks for both hexagonal GCN and orthorhombic Ag₂CrO₄. | Indicates the presence of both structures in the final composite material. mdpi.com |
| Scanning Electron Microscopy (SEM) | Graphitic Carbon Nitride (GCN) | Revealed stacked sheet-like and aggregated flake-like morphologies. | Provides insight into the surface structure available for reaction. mdpi.com |
| Scanning Electron Microscopy (SEM) | Silver Chromate (Ag₂CrO₄) | Observed as spherical-like particles. | Characterizes the shape and size of the co-catalyst. mdpi.com |
| Findings are based on a study of catalysts for 4-chlorophenol degradation, a related compound. mdpi.com |
Environmental Transformation and Degradation Mechanisms
Photodegradation Pathways and Kinetics
Advanced Oxidation Processes (AOPs) are a class of procedures that generate highly reactive species, primarily hydroxyl radicals (•OH), to oxidize and degrade organic pollutants. For related compounds like 4-chlorophenol (B41353), AOPs such as UV/H₂O₂ and photo-Fenton (UV/H₂O₂/Fe²⁺) have proven effective. mdpi.comresearchgate.net For instance, the photo-Fenton process has been shown to achieve complete degradation of 2,4-dichlorophenol (B122985) in a short time frame under acidic conditions. nih.gov These processes are known to break down the aromatic ring structure, leading to mineralization. While specific studies on 4,4'-Methylenebis[2-chlorophenol] are scarce, it is plausible that AOPs could cleave the methylene (B1212753) bridge and degrade the resulting chlorophenol monomers.
Semiconductor photocatalysis, particularly using titanium dioxide (TiO₂), is a widely studied method for the degradation of various organic pollutants, including chlorophenols. youtube.com When TiO₂ is illuminated with UV light, it generates electron-hole pairs that produce reactive oxygen species, which in turn attack and degrade the pollutant molecules. youtube.com The efficiency of this process can be enhanced by modifying the photocatalyst, for example, by doping with metals or creating composites with other materials like graphitic carbon nitride (g-C₃N₄). mdpi.comrsc.org For 4-chlorophenol, TiO₂/g-C₃N₄ composites have demonstrated enhanced photocatalytic activity under visible and solar light. mdpi.com While direct research on 4,4'-Methylenebis[2-chlorophenol] is limited, the principles of semiconductor photocatalysis suggest it would be a viable technology for its degradation, likely involving the breakdown of the molecule into simpler intermediates.
For simpler chlorophenols like 2-chlorophenol (B165306) and 4-chlorophenol, photodegradation studies have identified several intermediates. During the TiO₂/UV photocatalysis of 2-chlorophenol, intermediates such as phenol (B47542), catechol, chlorohydroquinone, and hydroxyhydroquinone have been detected. nih.gov The degradation of 4-chlorophenol can proceed through the formation of hydroquinone, benzoquinone, and 4-chlorocatechol. mdpi.comnih.gov These aromatic intermediates are typically further oxidized to form aliphatic compounds like maleic, fumaric, and acetic acids before eventual mineralization to CO₂ and HCl. nih.gov A proposed pathway for 4,4'-Methylenebis[2-chlorophenol] would likely involve initial cleavage of the methylene bridge, forming 2-chloro-p-cresol, which would then undergo further oxidation similar to other chlorophenols. However, specific experimental verification for 4,4'-Methylenebis[2-chlorophenol] is not available in the reviewed literature.
Biotransformation and Biodegradation Studies
The biodegradation of chlorophenols by microorganisms is a key process in their environmental removal. Bacteria and fungi can utilize these compounds as a source of carbon and energy, breaking them down into less harmful substances.
Microorganisms have evolved diverse metabolic pathways to degrade chlorinated aromatic compounds. For instance, the fungus Trichoderma longibraciatum has been shown to degrade 2,6-dichlorophenol. nih.gov Bacteria such as Comamonas testosteroni can mineralize 4-chlorophenol via a meta-cleavage pathway. nih.gov The degradation of complex chlorophenols often involves initial transformation steps. For example, the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is first converted to 2,4-dichlorophenol (2,4-DCP) by microbial enzymes. nih.gov This 2,4-DCP is then further broken down. nih.govresearchgate.net It is hypothesized that the biodegradation of 4,4'-Methylenebis[2-chlorophenol] would similarly begin with the enzymatic cleavage of the methylene bridge, yielding chlorinated phenolic monomers that can then enter established bacterial degradation pathways. Strains like Arthrobacter chlorophenolicus A6 are known to degrade p-substituted phenols and might play a role. nih.gov
A crucial step in the aerobic biodegradation of aromatic compounds is the enzymatic cleavage of the aromatic ring, which is often facilitated by dioxygenase enzymes. researchgate.netresearchgate.net After initial hydroxylation reactions that form catechols (or substituted catechols), these enzymes catalyze the ring opening. Catechol 1,2-dioxygenase and catechol 2,3-dioxygenase are key enzymes that mediate the ortho- and meta-cleavage pathways, respectively. nih.govnih.gov In the degradation of 2,4-DCP, for example, the compound is first hydroxylated to form dichlorocatechol, which is then cleaved by chlorocatechol 1,2-dioxygenase. nih.gov Similarly, the degradation of 4-chlorophenol can proceed through the formation of 4-chlorocatechol, which is then a substrate for ring-cleavage dioxygenases. nih.govresearchgate.net While not directly studied for 4,4'-Methylenebis[2-chlorophenol], it is highly probable that after initial breakdown into monomeric chlorophenols, catechol dioxygenases would be essential for the subsequent steps of mineralization in aerobic environments.
Bioremediation Enhancement Strategies
The bioremediation of chlorophenolic compounds, which are often resistant to degradation, can be significantly enhanced through various strategies, including the application of neutral reactive species and bioaugmentation. acs.orgacs.org
Neutral Reactive Species: Research has demonstrated that the use of electrically neutral reactive species, generated from sources like nonthermal atmospheric-pressure plasma, can synergistically improve the bacterial bioremediation of chlorophenols. For instance, in a study on 4-chlorophenol (4-CP), treatment with neutral reactive species led to a significant decrease in its concentration. The 4-CP was converted into less toxic compounds such as 4-chlorocatechol, 4-chlororesorcinol, and hydroquinone. acs.orgacs.org This pretreatment rendered the pollutant more amenable to microbial degradation. When this treated fraction was introduced to Pseudomonas putida, the 4-CP concentration was drastically reduced, a feat not achieved with untreated 4-CP due to its higher toxicity inhibiting bacterial growth. acs.orgresearchgate.net This suggests that the application of neutral reactive species can be a potent strategy to improve bioremediation processes for chlorophenols. acs.orgacs.org
Bioaugmentation: This strategy involves the introduction of specific microorganisms with desired degradation capabilities into a contaminated environment. For compounds like 2,4-dichlorophenol (2,4-DCP), bioaugmentation of conventional activated sludge systems with a mixed culture of 2,4-DCP-degrading bacteria has been shown to enhance removal efficiency and system stability, particularly under shock loading conditions. nih.gov Bioaugmented systems consistently demonstrate a stronger ability to degrade the target compound compared to non-supplemented controls. nih.gov Another approach within bioaugmentation is the use of microorganisms carrying self-transmissible plasmids with degradation genes, which can be transferred to indigenous microbial populations, thereby establishing a stable and effective degradation system. nih.gov Studies have also explored the introduction of strains capable of degrading contaminants in the presence of heavy metals, a common co-contaminant at polluted sites. nih.gov
Interactive Table: Impact of Bioremediation Enhancement Strategies on Chlorophenol Degradation
| Strategy | Target Compound | Key Findings | Reference |
| Neutral Reactive Species | 4-Chlorophenol | Pre-treatment converted 4-CP to less toxic intermediates, significantly enhancing subsequent degradation by Pseudomonas putida. | acs.orgacs.org |
| Bioaugmentation | 2,4-Dichlorophenol | Inoculation with a specialized mixed culture improved degradation and system stability in activated sludge systems. | nih.gov |
| Bioaugmentation with Plasmids | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Transfer of degradation plasmids to indigenous bacteria established a stable degradation capacity in bioreactors. | nih.gov |
Bacterial Adaptation Mechanisms to Persistent Chlorophenols
Bacteria have evolved various mechanisms to adapt to and survive in environments contaminated with persistent and toxic chlorophenols. tandfonline.comresearchgate.net These adaptations are crucial for the natural attenuation and bioremediation of these pollutants. nih.govnih.gov
One of the primary adaptation strategies is the evolution of specific enzymatic pathways to degrade chlorophenols. tandfonline.comresearchgate.net Bacteria capable of utilizing chlorophenols as a sole source of carbon and energy have been isolated and extensively studied. nih.gov These organisms often possess specialized oxygenases that initiate the degradation process by hydroxylating the aromatic ring. researchgate.net The resulting chlorocatechols are then channeled into central metabolic pathways through either ortho- or meta-cleavage pathways. researchgate.net
However, the presence of these compounds can also exert selective pressure, leading to the development of resistance mechanisms. nih.govbeyondpesticides.org Some of these mechanisms are not specific to chlorophenols but confer a broader resistance to various toxic chemicals. These include:
Efflux Pumps: These are membrane proteins that actively transport a wide range of toxic compounds out of the bacterial cell, preventing them from reaching their cellular targets and causing damage. beyondpesticides.orgservice.gov.uk Overexpression of these pumps can lead to multidrug resistance. nih.gov
Biofilm Formation: Bacteria can form biofilms, which are communities of cells encased in a self-produced matrix of extracellular polymeric substances. This matrix acts as a protective barrier, reducing the penetration of toxic compounds and increasing the resistance of the embedded bacteria by up to a thousand times compared to their free-living counterparts. nih.govbeyondpesticides.org Biofilms also facilitate horizontal gene transfer, allowing for the rapid spread of resistance genes within the community. beyondpesticides.org
Genetic Mutations and Horizontal Gene Transfer: Bacteria can acquire resistance through mutations in their own DNA or by obtaining resistance genes from other bacteria through horizontal gene transfer. beyondpesticides.org Plasmids, which are small, mobile genetic elements, often carry genes encoding for resistance to antibiotics and other toxic compounds, including pesticides. beyondpesticides.org
The presence of chlorophenols and other pesticides in the environment can co-select for antibiotic resistance, as the mechanisms that confer resistance to one type of compound can often provide resistance to others. beyondpesticides.orgservice.gov.uk This has significant implications for public health, as the widespread use of certain chemicals can inadvertently contribute to the rise of antibiotic-resistant pathogens. service.gov.ukyoutube.com
Microbial O-methylation as an Alternative Transformation Pathway
While biodegradation pathways leading to the complete mineralization of chlorophenols are ideal, an alternative transformation pathway known as O-methylation can also occur in microbial communities. nih.govnih.gov This process involves the enzymatic transfer of a methyl group to the hydroxyl group of a chlorophenol, resulting in the formation of a corresponding chloroanisole. nih.govresearchgate.net
This transformation is considered a detoxification mechanism for the microorganisms, as the resulting chloroanisoles are generally less toxic to them than the parent chlorophenols. researchgate.net The reaction is catalyzed by enzymes called chlorophenol O-methyltransferases (CPOMTs). nih.govresearchgate.net These enzymes can be dependent on S-adenosyl methionine (SAM) as a methyl donor, although non-SAM dependent pathways have also been identified. nih.gov The process can be carried out by a variety of microorganisms, including bacteria, fungi, cyanobacteria, and algae. nih.govresearchgate.net
Although O-methylation reduces the immediate toxicity to the microbes, it can have significant environmental consequences. Chloroanisoles are more persistent and have a higher potential for bioaccumulation in living organisms compared to chlorophenols. nih.gov They are also known for causing taste and odor problems in drinking water, even at very low concentrations. researchgate.net
Chemical Transformation Processes in Environmental Compartments
Beyond microbial activity, the fate of 4,4'-Methylenebis[2-chlorophenol] in the environment is also governed by various abiotic chemical transformation processes. These processes, which include hydrolysis, oxidation, and interactions with environmental matrices, play a significant role in its degradation and mobility in soil and water.
Hydrolytic and Oxidative Degradation in Aqueous Media
In aqueous environments, chlorophenols can undergo degradation through hydrolysis and oxidation, although the rates of these reactions can be slow under natural conditions.
Hydrolysis: The stability of compounds like chlorfenapyr, a complex chlorinated organic compound, to hydrolysis suggests that this may not be a primary degradation pathway for all chlorinated aromatics. epa.gov However, the specific rate of hydrolysis for 4,4'-Methylenebis[2-chlorophenol] would depend on factors such as pH and temperature.
Oxidative Degradation: Advanced Oxidation Processes (AOPs) have been shown to be effective in degrading chlorophenols in water. researchgate.net These processes generate highly reactive hydroxyl radicals that can rapidly oxidize and mineralize these persistent pollutants. For example, the UV/H₂O₂ and photo-Fenton (UV/H₂O₂/Fe³⁺) systems have been successfully used to degrade 4-chlorophenol. researchgate.net The efficiency of these processes is influenced by factors such as the concentration of hydrogen peroxide, the amount of iron catalyst, and the pH of the solution. researchgate.net While these are engineered systems, natural photochemical reactions involving sunlight and naturally occurring photosensitizers can also contribute to the oxidative degradation of chlorophenols in surface waters, although at a much slower rate. epa.gov The reaction with hydroxyl radicals is considered a significant contributor to the disappearance of many organic compounds in the environment. epa.gov
Interactions with Environmental Matrices and Sorption Dynamics
The transport and bioavailability of 4,4'-Methylenebis[2-chlorophenol] in the environment are heavily influenced by its interactions with soil and sediment components. researchgate.netmdpi.com
Sorption: Sorption processes, which include adsorption and absorption, control the partitioning of the compound between the solid and aqueous phases. The extent of sorption is influenced by the physicochemical properties of both the compound and the environmental matrix. Key factors include:
Soil Organic Matter: Organic matter is a primary sorbent for many organic pollutants. mdpi.comillinois.edu The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to sorb to organic carbon. A high Koc value indicates strong sorption and limited mobility, while a low Koc suggests weaker sorption and greater potential for transport in water. illinois.edu
Clay Minerals: Clay minerals can also contribute to the sorption of organic compounds through various interactions, including surface adsorption and intercalation.
pH: The pH of the soil or water can affect the speciation of the chlorophenol and the surface charge of the sorbents, thereby influencing sorption. illinois.edu
The sorption of chlorophenols is generally correlated with their hydrophobicity. researchgate.net Strong sorption can reduce the bioavailability of the compound for microbial degradation but also limit its leaching into groundwater. illinois.edu Conversely, desorption can release the compound back into the aqueous phase, making it available for transport and degradation. mdpi.com The dynamics of sorption and desorption are critical for predicting the environmental fate and potential risks associated with 4,4'-Methylenebis[2-chlorophenol]. researchgate.net
Interactive Table: Factors Influencing the Environmental Fate of Chlorophenols
| Process | Key Influencing Factors | Environmental Compartment | Significance | Reference |
| Hydrolysis | pH, Temperature | Aqueous | Potentially slow degradation pathway. | epa.gov |
| Oxidation | Hydroxyl radicals, Sunlight, pH | Aqueous | Can lead to complete mineralization, especially with AOPs. | researchgate.netepa.gov |
| Sorption | Soil organic matter, Clay content, pH, Compound hydrophobicity | Soil, Sediment | Controls mobility and bioavailability. | researchgate.netmdpi.comillinois.edu |
Computational Insights into Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies of Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nrel.gov It is a common tool for predicting a wide range of molecular properties, including vibrational frequencies, electronic spectra, and reactivity descriptors. researchgate.netdergipark.org.trnih.gov DFT calculations on chlorophenols and their derivatives help elucidate how the number and position of chlorine atoms, along with intramolecular interactions like hydrogen bonding, influence the molecule's stability and electronic behavior. researchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. scienceopen.com This energy gap is often used to correlate with and predict the bioactivity of molecules. researchgate.net
Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors from a Related Compound
| Parameter | Value (eV) |
| EHOMO | -6.270 |
| ELUMO | -2.201 |
| Energy Gap (ΔE) | 4.069 |
Data based on (E)-2-{[(3-chlorophenyl)imino]methyl}-4-methylphenol for illustrative purposes. scienceopen.com
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP surface is colored to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are favorable for nucleophilic attack. scienceopen.comresearchgate.net Green and yellow areas represent regions with near-zero or slightly electron-rich potential, respectively.
For 4,4'-Methylenebis[2-chlorophenol], the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the hydroxyl groups due to their high electronegativity and lone pairs of electrons. These sites would be the primary locations for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit a positive potential (blue), making them the sites for nucleophilic attack and hydrogen bond donation. The aromatic rings and chlorine atoms would also influence the potential distribution across the molecule. scienceopen.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. scienceopen.com Molecules with a large energy gap are considered "hard," indicating high stability and low reactivity. researchgate.net
Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules are more reactive. scienceopen.com
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2. scienceopen.com
Electrophilicity Index (ω): This index measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is defined as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. scienceopen.compsu.edu
These descriptors are crucial in quantitative structure-activity relationship (QSAR) studies, particularly for assessing the toxicity of compounds like polychlorinated phenols. psu.edu For the illustrative compound (E)-2-{[(3-chlorophenyl)imino]methyl}-4-methylphenol, the calculated values were: chemical hardness (η) = 2.035 eV and electronegativity (χ) = 4.236 eV. scienceopen.com
Table 2: Illustrative Quantum Reactivity Descriptors
| Descriptor | Formula | Illustrative Value |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.035 eV |
| Chemical Softness (S) | 1 / η | 0.491 eV⁻¹ |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.236 eV |
| Electrophilicity Index (ω) | χ² / (2η) | 4.398 eV |
Calculations based on values for (E)-2-{[(3-chlorophenyl)imino]methyl}-4-methylphenol for illustrative purposes. scienceopen.com
Molecular Dynamics Simulations and Conformation-Activity Relationship
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational changes and intermolecular interactions that are critical for understanding a molecule's biological activity. acs.org
The structure of 4,4'-Methylenebis[2-chlorophenol] is not planar. The methylene (B1212753) bridge (-CH₂-) connecting the two chlorophenol rings allows for considerable conformational flexibility. The two phenyl rings can twist around the bonds to the central methylene carbon. nih.gov
Studies on structurally similar compounds provide insight into this flexibility. For example, X-ray crystal structure analysis of 4,4′-methylenebis(3-chloro-2,6-diethylaniline) shows a significant dihedral angle (twist) between the two aromatic rings. nih.gov In 4,4'-Methylenebis[2-chlorophenol], the specific conformation would be influenced by steric hindrance from the ortho-chlorine atoms and potential intramolecular hydrogen bonding between a hydroxyl group of one ring and the oxygen or chlorine of the other, although the latter is less likely. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them under various simulated conditions (e.g., in a solvent or interacting with a biological target).
The functional groups of 4,4'-Methylenebis[2-chlorophenol]—the hydroxyl groups, chlorine atoms, and aromatic rings—are all capable of forming various non-covalent interactions that are fundamental to its biological activity. Molecular simulation studies on Dichlorophen have been used to predict its binding affinity to biological targets like steroid hormone nuclear receptors. acs.orgidexlab.com
Hydrogen Bonds: The hydroxyl groups are potent hydrogen bond donors (via the H atom) and acceptors (via the O atom). These interactions are critical for binding to the active sites of proteins and enzymes.
Halogen Bonds: The chlorine atoms can act as halogen bond donors, forming favorable interactions with nucleophilic atoms like oxygen or nitrogen in a biological receptor. nih.gov
π-Interactions: The aromatic rings can engage in π-π stacking with other aromatic residues or in cation-π and C-H⋯π interactions. nih.gov
MD simulations can map these interaction patterns in detail, quantifying their strength and duration, which helps in explaining the molecule's mechanism of action and its toxicological profile. acs.orgnih.gov For example, a study on a related aniline (B41778) derivative highlighted the importance of N—H⋯π interactions in its crystal packing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the structural properties of a chemical and its biological activity. For the chemical compound 4,4'-Methylenebis[2-chlorophenol], and the broader class of chlorophenols, QSAR models are instrumental in predicting their biological and toxicological effects based on their molecular features.
The development of a predictive QSAR model is a systematic process that involves the selection of a training set of molecules, calculation of molecular descriptors, creation of a mathematical model correlating the descriptors to the activity, and rigorous validation. google.comaftonchemical.com While specific QSAR models exclusively developed for 4,4'-Methylenebis[2-chlorophenol] are not prominently featured in publicly available research, extensive studies on the chlorophenol class provide a clear framework for how such models are constructed and what molecular properties are critical.
Research on the toxicity of chlorophenols has identified several key molecular descriptors that are crucial for building predictive models. These descriptors fall into categories representing lipophilic, electronic, and steric effects. nih.gov
Key Molecular Descriptors in QSAR Models for Chlorophenols nih.gov
| Descriptor Category | Specific Descriptor | Symbol | Significance |
|---|---|---|---|
| Lipophilic | n-octanol/water partition coefficient | log K(ow) | Represents the hydrophobicity of the molecule, influencing its ability to cross biological membranes. It is often a dominant factor in predicting toxicity. |
| Electronic | Hammett constant | σ | Quantifies the electron-withdrawing or electron-donating effect of substituents on the aromatic ring, affecting reactivity. |
| Electronic | Acid dissociation constant | pKa | Indicates the tendency of the phenolic hydroxyl group to ionize, which can alter interaction with biological targets. |
| Steric/Topological | First-order valence molecular connectivity index | ¹χᵛ | Encodes information about the size, shape, and degree of branching of the molecule. |
| Steric | Perimeter of the efficacious section | D(g) | A steric descriptor that, along with log K(ow), has been shown to be a dominant predictive factor for the toxicity of chlorophenols. |
Different QSAR modeling techniques can be employed, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govunicamp.brslideshare.net
CoMFA models calculate the steric and electrostatic interaction energies between the molecule and a probe atom on a 3D grid. slideshare.netacs.org For chlorophenols, CoMFA models have shown that the electrostatic field contribution can be greater than the steric field in determining biological activity. nih.gov
CoMSIA models are similar but use a Gaussian function to assess steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. unicamp.br A CoMSIA model for chlorophenols identified the relative contributions of electrostatic, hydrophobic, and steric fields to be 0.767, 0.225, and 0.008, respectively. nih.gov
The reliability and predictive power of any QSAR model are assessed through a stringent validation process. nih.govbasicmedicalkey.com This involves both internal validation (e.g., cross-validation) and external validation using an independent test set of compounds.
Essential Validation Parameters for Robust QSAR Models google.comnih.govnih.govresearchgate.net
| Parameter | Symbol | Description | Typical Threshold for a Good Model |
|---|---|---|---|
| Coefficient of Determination | R² | Measures the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.9 nih.gov |
| Cross-validation Coefficient | q² or Q² | A measure of the model's internal predictive ability, often determined by the leave-one-out (LOO) method. | > 0.5 nih.gov |
| Predictive R² for external test set | R²_pred | Measures the model's ability to predict the activity of an external set of compounds not used in model training. | > 0.5 google.com |
Studies on other phenolic compounds, such as bisphenols, have also utilized QSAR to predict biological interactions, like placental transport. nih.gov In some cases, experimentally derived chromatographic descriptors, which reflect molecular interactions, have been shown to produce highly predictive QSAR models. nih.gov For a broad range of phenolic compounds, descriptors related to electronic properties (like HOMO and LUMO energies), reactivity (hardness, electronegativity), and molecular fingerprints have been correlated with their antioxidant or antiradical activities. imist.maresearchgate.netnih.gov
Advanced Materials Science and Polymer Chemistry Applications
Role as Model Compounds in Polymer Systems
The use of model compounds is a cornerstone of polymer research, allowing for the detailed study of molecular interactions and their influence on macroscopic properties. However, specific research utilizing 4,4'-Methylenebis[2-chlorophenol] as a model compound appears limited.
Investigation of Methylene-Bridged Aromatic Systems in Polyurethane Hard Segments
Polyurethanes are segmented polymers composed of alternating soft and hard segments. The hard segments, typically formed from a diisocyanate and a chain extender, are crucial for the material's mechanical properties. Methylene-bridged aromatic structures, such as those found in 4,4'-diphenylmethane diisocyanate (MDI), are common in polyurethane hard segments. These structures contribute to strength and rigidity through physical cross-linking. semanticscholar.orggantrade.com The investigation of model polyurethane hard segments helps in understanding crystallization behavior and hydrogen bonding interactions, which are key to the final properties of the polymer. acs.org
While the principle of using model compounds to study polyurethane hard segments is well-established, specific studies employing 4,4'-Methylenebis[2-chlorophenol] for this purpose are not readily found in the reviewed literature. Research tends to focus on the diisocyanate and chain extender components as the primary constituents of the hard segment. sci-hub.seresearchgate.net
Structure-Property Relationships in Polymeric Matrices
While general principles of structure-property relationships apply to all polymers, detailed experimental data and research specifically elucidating the influence of incorporating 4,4'-Methylenebis[2-chlorophenol] into various polymeric matrices are not extensively available. Such studies would be necessary to understand how its specific molecular structure, with its chlorinated phenyl rings and methylene (B1212753) bridge, would affect the properties of a host polymer.
Integration into Novel Functional Materials
The development of new materials with tailored functionalities is a driving force in materials science. This often involves the incorporation of specific chemical compounds to impart desired properties.
Application in Resin and Coating Formulations
Resins and coatings are widely used for protection, decoration, and functional purposes. sunchemical.com Epoxy resins, a common type of thermosetting polymer, are known for their excellent adhesion, chemical resistance, and mechanical properties, making them suitable for high-performance coatings. researchgate.netwestlakeepoxy.com The properties of epoxy coatings can be modified by the choice of resin, curing agent, and other additives. evonik.commdpi.com
While there is a vast body of research on resin and coating formulations, specific examples or detailed studies on the use of 4,4'-Methylenebis[2-chlorophenol] within these formulations are not prominent in the available literature. Related compounds, such as 4,4'-Methylenebis(2-chloroaniline) (MOCA), have been used as curing agents for polyurethane coatings. chemicalbook.comresearchgate.net
Development of Derivatives for Specific Material Properties (e.g., epoxy resin modification)
The modification of existing polymers and resins with functional derivatives is a common strategy to enhance their properties. For instance, epoxy resins can be modified to improve flexibility, impact resistance, or hydrophilicity. nagase.comresearchgate.nettri-iso.com This can be achieved by reacting the epoxy groups with various chemical modifiers.
Although the modification of epoxy resins is a broad field of research, there is a lack of specific studies detailing the synthesis and application of 4,4'-Methylenebis[2-chlorophenol] derivatives for the purpose of epoxy resin modification.
Catalytic Applications in Chemical Synthesis
The catalytic activity of chemical compounds is essential for a wide range of industrial processes. While some phenolic compounds and their derivatives can exhibit catalytic properties, the primary role of 4,4'-Methylenebis[2-chlorophenol] documented in the literature is not as a catalyst. Instead, research often focuses on the catalytic degradation of this compound, particularly in the context of environmental remediation. For instance, studies have explored the catalytic hydrodechlorination of chlorophenols using palladium-based catalysts and the catalytic ozonation of related bisphenol compounds. mdpi.comnih.gov There is no significant body of evidence to suggest that 4,4'-Methylenebis[2-chlorophenol] itself is employed as a catalyst in chemical synthesis.
Bisphenolic Ligands in Organometallic Catalysis
Bisphenolic ligands are a critical class of compounds in organometallic catalysis. Their typical structure, featuring two phenolic rings linked by a bridge, allows them to form stable complexes with a variety of metal centers. These ligands are prized for their tunable steric and electronic properties, which can be modified by altering the substituents on the phenolic rings or changing the linking group. This adaptability allows for the fine-tuning of catalyst activity and selectivity in various chemical transformations.
In catalysis, multinuclear metal complexes, often supported by ligands like bisphenols, can significantly enhance catalytic activity, for instance, in the ring-opening polymerization (ROP) of cyclic esters. researchgate.net The proximity of metal centers in such complexes can facilitate cooperative effects. Conversely, if the metal centers are too distant but connected by ligands with resonance capabilities, their electronic properties can influence each other, akin to the effect of electron-withdrawing groups, thereby affecting the catalytic process. researchgate.net The synthesis of metal complexes with Schiff-base ligands, which can be derived from phenolic structures, has also been shown to yield effective catalysts for various organic reactions, including condensation reactions. mdpi.com
Exploration of 4,4'-Methylenebis[2-chlorophenol] as a Catalyst Component for Polymerization Reactions
The specific structure of 4,4'-Methylenebis[2-chlorophenol], a bisphenol with chlorine substituents, makes it a candidate for creating specialized ligands for polymerization catalysts. While direct research on this exact compound as a catalyst component is not extensively detailed in the provided results, the principles of related bisphenolic structures offer a strong indication of its potential. For example, derivatives of similar bisphenols, such as 2,2'-Methylenebis(4-chloro-6-isopropyl-3-methylphenol), have been used to synthesize magnesium aryloxide complexes. researchgate.net These complexes have proven to be highly efficient catalysts for the ring-opening polymerization (ROP) of lactones like ε-caprolactone and l-lactide. researchgate.net
The activity of such catalysts is influenced by the structure of the bisphenolic ligand. For instance, amine bis(phenolate) ligands are used to create titanium and zirconium complexes for the polymerization of branched α-olefins like 4-methylpentene. researchgate.net The performance of these catalysts, including their activity and the molecular weight of the resulting polymer, is dependent on the substituents on the phenolate (B1203915) rings and the metal used. researchgate.net
The general field of ROP is vast, employing various organocatalysts and organometallic compounds to produce biodegradable polyesters. researchgate.net The effectiveness of these catalytic systems often relies on the precise structure of the ligand coordinating the metal center, highlighting the potential for 4,4'-Methylenebis[2-chlorophenol] to serve as a building block for new, efficient polymerization catalysts.
Below is a table summarizing the catalytic activity of related bisphenolic complexes in polymerization reactions.
| Catalyst System | Monomer | Polymerization Type | Key Findings |
| Magnesium aryloxides from 2,2'-Methylenebis(4-chloro-6-isopropyl-3-methylphenol) | ε-caprolactone, l-lactide | Ring-Opening Polymerization (ROP) | Demonstrated very high catalytic activity. researchgate.net |
| Amine bis(phenolate) zirconium complexes | 4-methylpentene | Olefin Polymerization | Exhibited higher activity than corresponding titanium catalysts, producing high molecular weight polymers. researchgate.net |
| Grubbs 1st generation catalyst | Tetracyclododecene (TCD) | Ring-Opening Metathesis Polymerization (ROMP) | Showed the highest activity among the tested catalysts for TCD polymerization. researchgate.net |
This table is illustrative and based on the performance of structurally similar bisphenolic compounds.
Studies on Material Aging and Stabilization
The longevity and performance of polymeric materials are often compromised by degradation processes. Additives that can retard this aging are therefore of critical importance.
Role in Retarding Polymer Degradation as a Hindered Phenol (B47542)
4,4'-Methylenebis[2-chlorophenol] functions as a primary antioxidant, a role characteristic of hindered phenols. uvabsorber.comfiveable.me The mechanism of action for hindered phenolic antioxidants involves scavenging free radicals that are formed during the oxidative degradation of polymers. partinchem.com This process is crucial as oxidation can lead to undesirable changes in polymers, such as discoloration, reduced mechanical properties, and altered melt viscosity. uvabsorber.com
The "hindered" nature of the phenol, conferred by bulky substituent groups near the hydroxyl (-OH) group, is key to its function. nih.gov This steric hindrance facilitates the donation of a hydrogen atom from the hydroxyl group to neutralize highly reactive peroxy radicals, thereby interrupting the degradation chain reaction. partinchem.comresearchgate.net The resulting phenoxy radical is stabilized by resonance and is generally not reactive enough to initiate new degradation chains. researchgate.net
Bisphenolic antioxidants, like 4,4'-Methylenebis[2-chlorophenol], generally have a higher molecular weight compared to monophenolic types, which enhances their thermal stability and resistance to migration, making them more effective for long-term anti-aging applications. partinchem.com This class of antioxidants is effective over a wide temperature range and is used to improve both the processing stability and the long-term thermal stability of a wide array of polymers, including polyolefins and polyvinyl chloride (PVC). uvabsorber.comvinatiorganics.com
The thermal degradation of PVC, for instance, primarily proceeds through a dehydrochlorination reaction. pen2print.orgnih.gov The addition of stabilizers like hindered phenols is essential to control this process. pen2print.org Studies on PVC composites have shown that the addition of nanosilica can improve thermal stability by absorbing the hydrogen chloride (HCl) produced during degradation, an effect that complements the radical scavenging action of phenolic antioxidants. nih.gov
The effectiveness of an antioxidant can be quantified by its ability to prolong the induction period before rapid degradation begins. The following table illustrates the impact of stabilizers on the thermal stability of PVC, a common application for hindered phenols.
| Polymer System | Stabilizer Type | Measurement Method | Observed Effect |
| Poly(vinyl chloride) (PVC) | Metal Soaps (e.g., Ba/Cd soaps) | Dehydrochlorination Rate (Conductivity) | Increased induction time before rapid HCl evolution, indicating enhanced stability. psu.edu |
| PVC Composites | Nanosilica | Color Change / Gelation Degree | Reduced discoloration and higher gelation degree, indicating less degradation during processing. nih.gov |
| PVA/CPE Blends | 4,4'-Methylene-bis-(2,6-di-tert-butylphenol) | Dynamic Mechanical Thermal Analysis (DMTA) | Addition of the hindered phenol improved the damping performance of the composite material. researchgate.net |
This table provides examples of stabilization effects in polymers where hindered phenols like 4,4'-Methylenebis[2-chlorophenol] are typically applied.
Q & A
Q. What validated analytical methods are recommended for quantifying 4,4'-Methylenebis[2-chlorophenol] in biological and environmental samples?
- Methodology :
- Urine Analysis : Liquid chromatography with ion-paired solid-phase extraction and electrochemical detection (detection limit: ~0.1 µg/L), optimized for metabolite identification .
- Air Sampling : Use a glass fiber filter impregnated with hydrochloric acid, followed by gas chromatography with electron capture detection (GC-ECD). Rappaport & Morales (1979) achieved a recovery rate of 95% for airborne particulates .
- Quality Control : Include spiked samples and internal standards (e.g., deuterated analogs) to correct for matrix effects.
Q. What are the key physicochemical properties critical for experimental handling of 4,4'-Methylenebis[2-chlorophenol]?
- Critical Properties :
- Molecular Weight : 267.16 g/mol (exact mass varies with isotopic composition) .
- Solubility : Low water solubility (<1 mg/L at 25°C); soluble in polar organic solvents (e.g., DMSO, acetone) .
- Stability : Susceptible to photodegradation; store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .
Q. How is 4,4'-Methylenebis[2-chlorophenol] synthesized, and what purity validation steps are essential?
- Synthesis : Typically produced via condensation of 2-chlorophenol with formaldehyde under acidic catalysis.
- Purity Validation :
Advanced Research Questions
Q. How can in vitro mutagenicity assays be designed to evaluate 4,4'-Methylenebis[2-chlorophenol] metabolites?
- Experimental Design :
- Metabolite Activation : Incubate with S9 liver microsomes to simulate hepatic metabolism. Reid et al. (1998) demonstrated mutagenicity of N-hydroxylated metabolites (N-OH-MOCA) in human lymphoblastoid cells using the hypoxanthine-guanine phosphoribosyltransferase (HPRT) assay .
- Dose Range : Test 0.1–100 µM concentrations with negative (DMSO) and positive (2-phenyl-1,4-benzoquinone) controls .
- Endpoint Analysis : Quantify DNA adducts via ³²P-postlabeling or Comet assay for genotoxicity.
Q. What strategies resolve contradictions between human epidemiological data and animal carcinogenicity findings?
- Data Integration :
- Human Studies : IARC classifies the compound as Group 1 (carcinogenic to humans) despite "inadequate evidence" in humans, relying on mechanistic data (e.g., DNA adduct formation) and consistent animal tumorigenicity (e.g., bladder carcinoma in rats) .
- Dose-Response Modeling : Use benchmark dose (BMD) analysis from rodent studies to extrapolate risk thresholds for occupational exposure limits .
Q. What in vivo models best replicate human metabolic pathways for 4,4'-Methylenebis[2-chlorophenol] bioactivation?
- Model Selection :
- Exposure Routes : Subcutaneous injection mimics occupational dermal absorption, while oral gavage replicates accidental ingestion .
Methodological Challenges and Solutions
Q. How to mitigate interference from matrix effects when analyzing 4,4'-Methylenebis[2-chlorophenol] in complex biological samples?
Q. What computational tools predict the environmental persistence and bioaccumulation potential of 4,4'-Methylenebis[2-chlorophenol]?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
